1-Ethynyl-2,3-dimethylbenzene

描述

Overview of Ethynylated Aromatic Systems in Contemporary Chemical Research

Ethynylated aromatic systems, also known as arylalkynes, are a class of organic compounds characterized by the presence of at least one ethynyl (B1212043) (–C≡CH) or substituted ethynyl (–C≡C–R) group directly attached to an aromatic ring. These compounds are of significant interest in modern chemical research due to the unique properties conferred by the carbon-carbon triple bond. The linear geometry and electron-rich nature of the alkyne moiety introduce rigidity and specific electronic characteristics to the aromatic system. rsc.orgnih.gov

In recent years, research on ethynylated aromatic systems has expanded into various fields, including materials science and medicinal chemistry. Poly(arylene ethynylene)s (PAEs), which are polymers consisting of alternating aromatic and ethynylene units, exhibit efficient π-electron delocalization, leading to unique emissive and conductive properties. researchgate.net This makes them valuable in the development of organic electronics. Furthermore, the acetylene (B1199291) motif is found in numerous natural products, agrochemicals, and pharmaceuticals, highlighting its importance in biologically active molecules. nih.gov

Significance of Alkynyl Functionalization on Arenes in Synthetic Design

The introduction of an alkynyl group onto an aromatic ring, a process known as alkynylation, is a powerful strategy in synthetic organic chemistry. rsc.orgrsc.org This functionalization provides a versatile handle for further molecular transformations. The carbon-carbon triple bond can participate in a wide array of chemical reactions, including cycloadditions, hydrogenations, and cross-coupling reactions, allowing for the construction of more complex molecular architectures. ontosight.ai

One of the most common methods for synthesizing arylalkynes is the Sonogashira cross-coupling reaction, which involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org This reaction is widely used due to its reliability and mild reaction conditions. wikipedia.org More recent advancements have focused on the direct C-H alkynylation of arenes, which avoids the need for pre-functionalized starting materials and offers a more atom-economical approach. rsc.orgresearchgate.net The ability to selectively introduce an alkyne at different positions on the aromatic ring (ortho, meta, or para) through directing group strategies has further enhanced the synthetic utility of this functionalization. rsc.orgnih.govrsc.org

Specific Context of 1-Ethynyl-2,3-dimethylbenzene within Substituted Ethynylbenzene Research

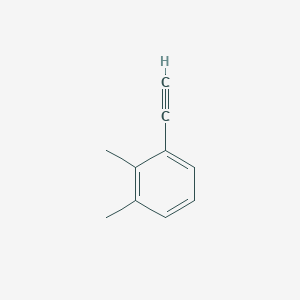

This compound is a specific example of a substituted ethynylbenzene. Its structure consists of a benzene (B151609) ring substituted with an ethynyl group at position 1, and two methyl groups at positions 2 and 3. The presence of the methyl groups influences the electronic properties and steric environment of the ethynyl group, which can in turn affect its reactivity in various chemical transformations.

This compound serves as a valuable building block in organic synthesis. For instance, it can be utilized in the synthesis of more complex molecules, such as polycyclic aromatic hydrocarbons (PAHs), through reactions like cycloadditions. nih.govacs.org The reactivity of the ethynyl group allows for its participation in reactions that form new carbon-carbon bonds, leading to the construction of larger, more intricate molecular frameworks. The study of this compound and its derivatives contributes to the broader understanding of the chemistry of substituted ethynylbenzenes and their applications in various areas of chemical research.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 767-87-3 |

| Molecular Formula | C₁₀H₁₀ |

| Molecular Weight | 130.19 g/mol |

| Physical Form | Liquid |

| InChI | 1S/C10H10/c1-4-10-7-5-6-8(2)9(10)3/h1,5-7H,2-3H3 |

| InChI Key | NFMXTOPFQVKEMY-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

3D Structure

属性

IUPAC Name |

1-ethynyl-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-4-10-7-5-6-8(2)9(10)3/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMXTOPFQVKEMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626825 | |

| Record name | 1-Ethynyl-2,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-87-3 | |

| Record name | 1-Ethynyl-2,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 1 Ethynyl 2,3 Dimethylbenzene

Cycloaddition Reactions

The terminal alkyne functionality of 1-Ethynyl-2,3-dimethylbenzene makes it a versatile substrate for various cycloaddition reactions, particularly [3+2] dipolar cycloadditions. These reactions are powerful tools for the construction of five-membered heterocyclic rings, which are significant scaffolds in medicinal chemistry and materials science.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity. organic-chemistry.org This reaction facilitates the coupling of a terminal alkyne, such as this compound, with an organic azide (B81097) to form a stable 1,2,3-triazole ring. The process is broadly applicable and tolerant of a wide array of functional groups, making it a preferred method for molecular ligation. nih.govnih.gov The general transformation involving this compound is depicted as the reaction with a substituted azide to yield a 1,4-disubstituted-1,2,3-triazole.

[3+2] Dipolar Cycloadditions

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Substituted Azides

Regioselectivity Control in Triazole Formation

A defining feature of the CuAAC reaction is its superb control over regioselectivity. Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant almost exclusively produces the 1,4-disubstituted product. organic-chemistry.orgwikipedia.org This high regioselectivity is a direct consequence of the copper-catalyzed mechanism, which proceeds through a stepwise pathway rather than a concerted cycloaddition. nih.gov For this compound, this means that its reaction with any given organic azide (R-N₃) under Cu(I) catalysis is expected to yield a single regioisomer, the 1-(substituted)-4-(2,3-dimethylphenyl)-1H-1,2,3-triazole, with high fidelity. This predictable outcome is crucial for applications where precise molecular architecture is required.

Influence of Copper Species and Ligands on Reaction Outcome

The outcome and rate of the CuAAC reaction are significantly influenced by the choice of copper source and coordinating ligands. The catalytically active species is Cu(I); however, due to its instability towards oxidation, it is often generated in situ from the reduction of a more stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate. wikipedia.org Alternatively, Cu(I) salts like copper(I) iodide (CuI) or bromide (CuBr) can be used directly, often under an inert atmosphere. beilstein-journals.org

Various ligands are employed to stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the reaction rate. N-heterocyclic carbenes (NHCs) and nitrogen-based ligands like tris(benzyltriazolylmethyl)amine (TBTA) are known to be highly effective in increasing the efficiency of the cycloaddition. nih.gov While specific studies detailing the reaction of this compound are not prevalent, the table below illustrates typical conditions for CuAAC with aryl alkynes, which are directly applicable.

| Entry | Copper Source | Ligand/Additive | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|---|

| 1 | CuSO₄·5H₂O | Sodium Ascorbate | H₂O/t-BuOH (1:1) | Room Temperature | >95% |

| 2 | CuI | Et₃N | Cyrene™ | 30 °C | >90% beilstein-journals.org |

| 3 | [Cu₂(μ-Br)₂(NHC)]₂ | None | Neat | Room Temperature | >99% nih.gov |

| 4 | CuI | None | Glycerol | Room Temperature | High mdpi.com |

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanism of the CuAAC reaction and the origin of its regioselectivity. researchgate.net Early proposals suggested a mechanism involving a single copper atom. However, a significant body of kinetic and computational evidence now supports a mechanism involving two copper centers. nih.govresearchgate.netnih.gov

The currently accepted mechanism proceeds through the following key steps:

Formation of a copper(I)-acetylide from this compound and a Cu(I) source.

Coordination of a second copper atom to form a dinuclear copper acetylide intermediate. This species is crucial for the subsequent steps.

The azide coordinates to one of the copper centers, positioning it for nucleophilic attack.

A stepwise cycloaddition occurs, forming a six-membered cupracycle intermediate.

This intermediate undergoes ring contraction and subsequent protonolysis to release the 1,4-disubstituted triazole product and regenerate the copper catalyst.

DFT studies show that the transition state leading to the 1,4-isomer via the dinuclear copper intermediate is significantly lower in energy than the transition state for the 1,5-isomer. researchgate.net This large energy difference, often calculated to be over 10 kcal/mol, accounts for the exclusive formation of the 1,4-regioisomer observed experimentally. researchgate.net

Sydnones are mesoionic aromatic compounds that can act as 1,3-dipoles in cycloaddition reactions. nih.gov Their reaction with alkynes, such as this compound, provides a pathway to synthesize substituted pyrazoles, which are valuable heterocyclic motifs in pharmacology. researchgate.net The reaction proceeds via a [3+2] cycloaddition followed by the extrusion of carbon dioxide to form the aromatic pyrazole ring.

These cycloadditions can be conducted under thermal conditions, typically requiring high temperatures in solvents like xylene or toluene. nih.gov However, thermal reactions with unsymmetrical alkynes like this compound can lead to mixtures of regioisomeric pyrazoles. nih.govresearchgate.net More recently, copper(I) catalysis, similar to the CuAAC reaction, has been developed for sydnone-alkyne cycloadditions (CuSAC). The use of a copper catalyst allows the reaction to proceed under milder conditions and can provide high regioselectivity, favoring one pyrazole isomer over the other. nih.gov

| Entry | Conditions | Catalyst | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| 1 | Thermal | None | 140-180 °C | Often yields mixtures of regioisomers | nih.gov |

| 2 | Catalytic | Cu(I) salt with ligand (e.g., phenanthroline) | Room Temp. to 80 °C | High regioselectivity for one isomer | nih.gov |

Other Annulation and Cycloisomerization Reactions

Metal-Catalyzed Transformations

The carbon-carbon triple bond in this compound is a versatile functional group for a variety of metal-catalyzed transformations. dntb.gov.ua

Metal-catalyzed hydrofunctionalization involves the addition of an H-Y bond (where Y can be a heteroatom or a carbon-based group) across the alkyne's triple bond. dntb.gov.uaresearchgate.net This class of reactions is highly atom-economical and provides direct access to functionalized alkenes. chemrxiv.org Catalysts based on copper, palladium, gold, and other transition metals are commonly employed. chemrxiv.org

Depending on the catalyst and reaction conditions, the addition can proceed with different regio- and stereoselectivity (Markovnikov vs. anti-Markovnikov, syn vs. anti). For a terminal alkyne like this compound, hydrofunctionalization can yield either the linear or the branched vinyl product.

Hydroarylation is a specific type of hydrofunctionalization where a C-H bond of an arene is added across the triple bond. For example, the reaction of this compound with benzene (B151609) in the presence of a suitable acid or metal catalyst could yield 1-(2,3-dimethylphenyl)-1-phenylethene or its regioisomer. A highly efficient method for the hydroarylation of related fluorinated styrenes has been developed using trifluoromethanesulfonic acid (CF₃SO₃H). researchgate.net

Table 3: Potential Products of Hydrofunctionalization of this compound

| Reagent (H-Y) | Catalyst Type | Potential Product(s) |

|---|---|---|

| Carboxylic Acid (RCOOH) | Copper(II) | (Z/E)-1-(2,3-dimethylphenyl)vinyl acetate |

| Amine (R₂NH) | Gold(I) / Palladium(II) | (Z/E)-N,N-dialkyl-1-(2,3-dimethylphenyl)ethenamine |

| Arene (Ar-H) | Acid / Metal Catalyst | 1-Aryl-1-(2,3-dimethylphenyl)ethene |

Products based on general reactivity patterns of alkynes. chemrxiv.orgresearchgate.net

The addition of the terminal alkyne C-H bond of this compound to an aldehyde is a fundamental C-C bond-forming reaction that produces a propargyl alcohol. When performed with a stereoselective (chiral) catalyst, this reaction can generate enantioenriched secondary alcohols, which are valuable chiral building blocks in organic synthesis.

Commonly, zinc, copper, or titanium-based catalysts are used in conjunction with chiral ligands, such as amino alcohols or substituted BINOL derivatives. The acetylide of this compound is first generated in situ using a base. This nucleophile then adds to the electrophilic carbonyl carbon of the aldehyde. The chiral catalyst coordinates to the reagents, creating a chiral environment that directs the nucleophilic attack to one of the two enantiotopic faces of the aldehyde, resulting in one enantiomer of the propargyl alcohol being formed preferentially over the other.

Table 4: Example of Stereoselective Alkynylation

| Aldehyde | Chiral Ligand/Catalyst System | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Benzaldehyde | Zn(OTf)₂ / (+)-N-Methylephedrine | (R/S)-1-phenyl-3-(2,3-dimethylphenyl)prop-2-yn-1-ol | Typically >90% |

| Cyclohexanecarboxaldehyde | Ti(OiPr)₄ / Chiral diol | (R/S)-1-cyclohexyl-3-(2,3-dimethylphenyl)prop-2-yn-1-ol | Typically >90% |

Expected outcomes based on established methodologies in asymmetric alkynylation.

C-H Activation and Functionalization, particularly Oxidative C–H Alkynylation

The functionalization of carbon-hydrogen (C–H) bonds is a powerful strategy in organic synthesis, enabling the direct conversion of ubiquitous C–H bonds into valuable chemical functionalities. In the context of this compound, this approach allows for the introduction of the ethynyl (B1212043) group onto other organic scaffolds through C-H activation.

One notable application involves rhodium(III)-catalyzed C–H functionalization. This method has been utilized in the synthesis of complex heterocyclic structures. Although specific studies focusing exclusively on this compound are not detailed in the provided information, the general principle involves the reaction of aromatic compounds with terminal alkynes. For instance, the synthesis of nonsymmetrical bisheterocycles can be achieved through a C-H activation/1,3-diyne strategy, which highlights the utility of terminal alkynes in constructing complex molecules.

Transition-metal-catalyzed C–H activation and annulation sequences are prominent in the synthesis of functionalized indazole derivatives. These reactions often employ rhodium or other transition metal catalysts to facilitate the coupling of various substrates. The general mechanism for rhodium(III)-catalyzed C-H activation involves the coordination of the substrate to the metal center, followed by C-H bond cleavage to form a metallacyclic intermediate. This intermediate can then react with a coupling partner, such as an alkyne, to form the desired product.

For example, the reaction of imidates with nitrosobenzenes, catalyzed by a rhodium/copper system, proceeds through a rhodacycle intermediate generated via C-H activation. Similarly, the synthesis of 2,3-dihydro-1H-indazoles can be achieved through the C–H bond activation of N′-alkyl-N′-arylacetohydrazide and subsequent cyclization with various acrylates, utilizing a catalytic system of [Cp*RhCl2]2 in the presence of Cu(OAc)2.

Table 1: Examples of Rhodium-Catalyzed C-H Activation/Annulation Reactions

| Substrate 1 | Substrate 2 | Catalyst System | Product Type |

| Imidate | Nitrosobenzene | Rhodium/Copper | 1H-Indazole |

| N′-alkyl-N′-arylacetohydrazide | Acrylate | [Cp*RhCl2]2/Cu(OAc)2 | 2,3-dihydro-1H-indazole |

Polymerization Behavior of Ethynylbenzene Derivatives

Selective Polymerization Strategies of Aromatic Compounds with Terminal Ethynyl Groups

The polymerization of aromatic compounds bearing terminal ethynyl groups, such as this compound, presents opportunities for creating novel polymeric materials with unique properties. A key challenge in the polymerization of diethynylarenes is controlling the reaction to selectively polymerize at one acetylene (B1199291) bond, which can lead to the formation of linear, soluble polymers instead of cross-linked, insoluble networks. nih.gov

Anionic polymerization has been demonstrated as a successful strategy for achieving linear polymers from monomers like p-diethynylbenzene (p-DEB). mdpi.com The use of n-butyllithium (n-BuLi) as an initiator in polar solvents like hexamethylphosphortriamide (HMPA) allows for the synthesis of a completely linear and soluble polymer. mdpi.comnih.gov This approach avoids branching and the incorporation of phenylene fragments into the polymer backbone. mdpi.com

The conditions for anionic polymerization significantly influence the yield and properties of the resulting polymer. Key parameters include the choice of solvent, reaction temperature, and the ratio of monomer to initiator. For instance, the polymerization of p-DEB with n-BuLi at 55°C with a monomer to initiator ratio of 15:1 in HMPA resulted in a high yield of a soluble, linear polymer. mdpi.comnih.gov

Table 2: Conditions and Properties of Anionic Polymerization of p-Diethynylbenzene

| Solvent | Polymerization Time (h) | Soluble Fraction Yield (%) | Insoluble Fraction Yield (%) | Molecular Weight (Mn) | Har+ol/Heth Ratio |

| HMPA | 1 | 91.0 | 0.0 | 2000 | 6.0:1 |

| HMPA | 2 | 96.0 | 0.0 | 2500 | 6.0:1 |

| HMPA | 4 | 98.0 | 0.0 | 3100 | 6.0:1 |

| DMSO | 4 | 78.0 | 12.0 | 1800 | 7.0:1 |

Data adapted from Misin, V. M., et al. (2022). mdpi.comnih.gov

The ratio of aromatic and olefinic protons to ethynyl protons (Har+ol/Heth), as determined by 1H NMR spectroscopy, provides insight into the polymer structure. A ratio of 6.0:1 in HMPA indicates a linear structure where only one ethynyl group per monomer unit has polymerized. In contrast, a ratio of 7:1 in DMSO suggests some degree of branching due to the partial reaction of the second ethynyl group. mdpi.com

Formation of Polyacetylenes and Cross-linked Organic Solids from Acetylenic Precursors

Polyacetylene is a polymer with the repeating unit (C2H2)n, known for its conductive properties upon doping. wikipedia.org The synthesis of polyacetylene and its derivatives can be achieved through the polymerization of acetylene gas or via ring-opening metathesis polymerization (ROMP) of cyclooctatetraene. wikipedia.org Aromatic monomers bearing multiple ethynyl groups serve as precursors for high-carbon, densely cross-linked organic solids. These materials are of interest for their potential to exhibit high thermal stability and hardness.

The strategy for preparing these materials often involves the initial synthesis of low molecular weight poly(diacetylenes) from polyacetylenic aromatic monomers. These prepolymers can then be processed and subsequently cross-linked through thermal, photochemical, or catalytic methods to yield the final, robust organic solid.

The polymerization of diethynylarenes can lead to branched or cross-linked polymers, particularly under conditions of solid-phase or liquid-phase homopolymerization. nih.gov For example, the polymerization of p-diethynylbenzene initiated by UV or γ-radiation can result in the formation of branched polymers due to the reaction of a growing macroradical with the polyene chain of the formed polymer. nih.gov At higher conversions, this can lead to cross-linking and the formation of insoluble fractions. nih.gov

Catalytic systems, such as those based on nickel, can also be employed for the polymerization of diethynylbenzenes to produce prepolymers suitable for composite manufacturing. nih.gov However, prolonged reaction times can lead to gel formation, indicating the onset of cross-linking. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethynyl 2,3 Dimethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise insights into the chemical environment of individual atoms. For 1-Ethynyl-2,3-dimethylbenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous structural assignment.

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals for the ethynyl (B1212043), aromatic, and methyl protons. docbrown.infolibretexts.org The chemical shifts (δ) are influenced by the electron-donating methyl groups and the electron-withdrawing, anisotropic effects of the ethynyl group.

The ethynyl proton (H-α) is expected to appear as a sharp singlet, typically in the range of δ 3.0-3.5 ppm. This downfield shift compared to aliphatic protons is due to the magnetic anisotropy of the carbon-carbon triple bond.

The aromatic region will display a complex pattern of multiplets corresponding to the three adjacent protons on the benzene (B151609) ring. Based on the substitution pattern, we expect to see three distinct aromatic signals. The proton at the C6 position (H-6), being ortho to the ethynyl group, would likely be the most downfield. The protons at C4 and C5 (H-4 and H-5) will also exhibit characteristic shifts and coupling patterns. The coupling constants (J), typically in the range of 7-8 Hz for ortho-coupling and 1-3 Hz for meta-coupling, are invaluable for assigning the specific protons.

The two methyl groups at positions C2 and C3 will each give rise to a singlet in the aliphatic region of the spectrum, generally between δ 2.0 and 2.5 ppm. docbrown.info Their precise chemical shifts may differ slightly due to their relative positions on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Ethynyl-H | 3.2 | s | - |

| Aromatic-H (H-6) | 7.3 | d | ~7.5 (ortho) |

| Aromatic-H (H-5) | 7.1 | t | ~7.5 (ortho) |

| Aromatic-H (H-4) | 7.0 | d | ~7.5 (ortho) |

| Methyl-H (C2-CH₃) | 2.4 | s | - |

Note: The predicted values are based on the analysis of similar structures and general NMR principles. Actual experimental values may vary slightly.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, we expect to see ten distinct signals, corresponding to the eight carbons of the dimethylbenzene ring and the two carbons of the ethynyl group. docbrown.info

The alkyne carbons exhibit characteristic chemical shifts. The terminal, proton-bearing alkyne carbon (C-α) typically resonates around δ 80-90 ppm, while the quaternary alkyne carbon (C-β) attached to the aromatic ring appears slightly more downfield, around δ 90-100 ppm.

The aromatic carbons will have chemical shifts in the range of δ 120-140 ppm. The carbons bearing the methyl groups (C2 and C3) and the ethynyl group (C1) will be quaternary and their signals will be of lower intensity. The protonated aromatic carbons (C4, C5, and C6) will show more intense signals. The specific assignments can be aided by the expected electronic effects of the substituents. docbrown.info

The methyl carbons will appear furthest upfield, typically in the range of δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-α (Ethynyl) | ~83 |

| C-β (Ethynyl) | ~95 |

| C1 | ~123 |

| C2 | ~138 |

| C3 | ~137 |

| C4 | ~128 |

| C5 | ~129 |

| C6 | ~132 |

| C2-CH₃ | ~20 |

Note: The predicted values are based on the analysis of similar structures and general NMR principles. Actual experimental values may vary slightly.

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. researchgate.netcolumbia.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, this would show cross-peaks between the adjacent aromatic protons (H-4 with H-5, and H-5 with H-6), confirming their positions on the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.eduyoutube.com It would show cross-peaks between the ethynyl proton and C-α, each aromatic proton and its attached carbon (H-4/C-4, H-5/C-5, H-6/C-6), and the methyl protons with their respective methyl carbons.

Together, these 2D NMR techniques provide an unambiguous and comprehensive structural elucidation of this compound. acs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. orgchemboulder.com

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. libretexts.org The mass spectrum of this compound would show a prominent molecular ion peak at m/z 130, corresponding to its molecular weight. sigmaaldrich.com

The fragmentation of the molecular ion is expected to follow pathways characteristic of aromatic hydrocarbons. docbrown.info A common fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a stable benzylic-type cation at m/z 115. This would likely be the base peak in the spectrum. Subsequent loss of acetylene (B1199291) (C₂H₂) from this fragment could lead to an ion at m/z 89.

Another possible fragmentation pathway involves the loss of a hydrogen atom from the molecular ion to give a fragment at m/z 129. The presence of the ethynyl group might also lead to characteristic cleavages.

Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 130 | [C₁₀H₁₀]⁺• (Molecular Ion) |

| 115 | [C₉H₇]⁺ (Loss of •CH₃) |

| 129 | [C₁₀H₉]⁺ (Loss of •H) |

Note: The proposed fragmentation is based on general principles of mass spectrometry for aromatic compounds.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are soft ionization techniques that are particularly useful for determining the molecular weight of compounds with minimal fragmentation. rsc.orgrsc.org

For this compound, ESI-MS would be expected to show a strong signal for the protonated molecule, [M+H]⁺, at m/z 131. Depending on the solvent and additives used, adduct ions such as the sodiated molecule, [M+Na]⁺, at m/z 153, or the potassiated molecule, [M+K]⁺, at m/z 169, may also be observed. researchgate.net

MALDI-TOF MS is also well-suited for the analysis of this type of molecule, often in the presence of a suitable matrix. rsc.org This technique would also primarily yield the molecular ion or adduct ions, providing a clear confirmation of the molecular weight. These techniques are especially valuable when dealing with complex mixtures or when trying to avoid the extensive fragmentation seen in EI-MS.

High-Resolution Mass Spectrometry for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a molecule's elemental composition. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can measure m/z values to several decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing the compound from other isomers or compounds with the same nominal mass.

For this compound, the molecular formula is C₁₀H₁₀. cymitquimica.comsigmaaldrich.comchemscene.com By using the precise masses of the most abundant isotopes of carbon (¹²C = 12.00000 u) and hydrogen (¹H = 1.00783 u), the theoretical exact mass can be calculated. An experimental HRMS measurement would yield a mass value extremely close to this theoretical calculation, thereby confirming the elemental composition. This level of accuracy is indispensable for structural elucidation and for confirming the identity of a newly synthesized compound.

Table 1: Elemental Composition and Theoretical Mass of this compound

| Element | Count | Isotopic Mass (u) | Total Mass (u) |

|---|---|---|---|

| Carbon (C) | 10 | 12.00000 | 120.00000 |

| Hydrogen (H) | 10 | 1.00783 | 10.07830 |

| Total | | Theoretical Exact Mass | 130.07830 |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy: Identification of Characteristic Functional Group Frequencies (e.g., C≡C stretch, C-H stretch of alkyne)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The absorption frequencies are characteristic of the types of chemical bonds and functional groups present. For this compound, the key functional groups—a terminal alkyne and a substituted aromatic ring—give rise to several distinct and identifiable peaks in the IR spectrum.

The most diagnostic absorptions for the ethynyl group are the C-H stretch and the C≡C triple bond stretch. The terminal alkyne (≡C-H) stretch appears as a sharp, strong peak at approximately 3300 cm⁻¹. pressbooks.pubspectroscopyonline.com The C≡C triple bond stretch is found in the 2140-2100 cm⁻¹ region; this peak is typically sharp but can be weak in intensity. spectroscopyonline.com Another characteristic feature of a terminal alkyne is the C-H bending vibration, which occurs as a strong, broad peak between 700-610 cm⁻¹. spectroscopyonline.comlibretexts.org

The aromatic and methyl portions of the molecule also produce characteristic signals. C-H stretching vibrations from the aromatic ring appear in the region of 3100-3000 cm⁻¹, while the C-H stretches from the methyl (CH₃) groups are found just below 3000 cm⁻¹, typically between 2975-2845 cm⁻¹. docbrown.infolibretexts.org In-ring C=C stretching vibrations of the benzene ring produce sharp absorptions near 1600 cm⁻¹ and in the 1500-1430 cm⁻¹ range. pressbooks.pubdocbrown.info

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Alkyne | C≡C Stretch | 2140 - 2100 | Weak to Medium, Sharp. spectroscopyonline.com |

| Terminal Alkyne | ≡C-H Bend | 700 - 610 | Strong, Broad. libretexts.org |

| Aromatic | =C-H Stretch | 3100 - 3000 | Medium. libretexts.orglibretexts.org |

| Aromatic | C=C Ring Stretch | 1600 - 1585 & 1500 - 1400 | Medium to Weak. libretexts.orglibretexts.org |

Raman Spectroscopy: Analysis of Symmetric Vibrational Modes and Molecular Structure

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations. It serves as a powerful complement to IR spectroscopy because its selection rules differ. While IR activity requires a change in the molecule's dipole moment during a vibration, Raman activity requires a change in the molecule's polarizability. Consequently, symmetric, non-polar bonds that are weak or absent in an IR spectrum often produce strong signals in a Raman spectrum. libretexts.org

For this compound, the C≡C triple bond stretch is particularly well-suited for Raman analysis. Due to its relatively symmetric nature, this bond's vibration causes a significant change in polarizability, resulting in a characteristically strong Raman signal. Likewise, the symmetric "breathing" mode of the benzene ring, where all carbon atoms move in and out radially, is a classic strong Raman band that confirms the presence of the aromatic structure. The analysis of these symmetric modes provides valuable data on the carbon skeleton of the molecule, which can be less prominent in the IR spectrum.

Complementary Vibrational Spectroscopy Applications for Comprehensive Vibrational Information

The true power of vibrational spectroscopy in structural elucidation comes from the combined use of both IR and Raman techniques. They provide complementary data that, when analyzed together, yield a more complete and reliable picture of the molecular structure.

For this compound, IR spectroscopy is superior for identifying the polar terminal ≡C-H bond through its strong stretching absorption around 3300 cm⁻¹. pressbooks.pubspectroscopyonline.com Conversely, Raman spectroscopy is more effective for observing the symmetric C≡C triple bond and the aromatic ring's breathing modes. libretexts.org A vibration that is strong in the Raman spectrum may be weak or absent in the IR spectrum, and vice versa. By utilizing both methods, virtually all key functional groups and skeletal features of the molecule can be detected and confirmed, minimizing ambiguity and leading to a comprehensive vibrational assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis of Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals. In conjugated systems like this compound, the most significant electronic transitions are π → π*.

The chromophore in this molecule consists of the benzene ring conjugated with the ethynyl (C≡C) group. This extended system of π-electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule absorbs light at longer wavelengths compared to a non-conjugated system, an effect known as a bathochromic or red shift. msu.edu

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands originating from the π → π* transitions of the conjugated aromatic-alkyne system. Benzene itself exhibits a primary absorption band around 204 nm and a weaker, secondary band with vibrational fine structure around 256 nm. The addition of the ethynyl group in conjugation with the ring is expected to shift these absorptions to longer wavelengths and potentially increase their intensity (hyperchromic effect). The presence of the two methyl groups on the ring can also cause a small bathochromic shift. Analysis of the absorption maximum (λ_max) and the molar absorptivity (ε) provides key information about the extent of conjugation and the electronic nature of the molecule. msu.eduresearchgate.net

Computational and Theoretical Investigations of 1 Ethynyl 2,3 Dimethylbenzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties and reaction mechanisms. However, no DFT studies specifically focused on 1-Ethynyl-2,3-dimethylbenzene have been identified in the current body of scientific literature.

Geometry Optimization and Electronic Structure Calculations

Geometry optimization is a computational process to find the equilibrium arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Electronic structure calculations, often performed in tandem, provide insights into the distribution of electrons and the energies of molecular orbitals (e.g., HOMO and LUMO).

Data Table: Calculated Geometric and Electronic Parameters for this compound

| Parameter | Calculated Value | Method/Basis Set |

| Bond Lengths (Å) | ||

| C≡C | Data not available | Data not available |

| C-C (Aromatic) | Data not available | Data not available |

| C-H (Ethynyl) | Data not available | Data not available |

| Bond Angles (°) | ||

| C-C≡C | Data not available | Data not available |

| Dihedral Angles (°) | ||

| Ethynyl-Aromatic Ring | Data not available | Data not available |

| Electronic Properties | ||

| HOMO Energy (eV) | Data not available | Data not available |

| LUMO Energy (eV) | Data not available | Data not available |

| HOMO-LUMO Gap (eV) | Data not available | Data not available |

| Dipole Moment (Debye) | Data not available | Data not available |

| No published data is available for these parameters for this compound. |

Reaction Mechanism Elucidation and Transition State Analysis

DFT is frequently used to map out the energy profile of a chemical reaction, identifying intermediates and transition states. This allows for the elucidation of reaction mechanisms and the calculation of activation barriers.

Data Table: Calculated Activation Energies for Reactions of this compound

| Reaction Type | Reactant(s) | Product(s) | Activation Energy (kcal/mol) | Method/Basis Set |

| e.g., Electrophilic Addition | Data not available | Data not available | Data not available | Data not available |

| e.g., Cycloaddition | Data not available | Data not available | Data not available | Data not available |

| No specific reaction mechanisms involving this compound have been computationally investigated and reported. |

Regioselectivity Predictions in Cycloaddition and Other Reactions

In reactions where multiple products can be formed, DFT can predict the most likely outcome by comparing the energies of the different transition states. This is particularly valuable for predicting the regioselectivity of reactions like cycloadditions.

Data Table: Predicted Regioselectivity in Cycloaddition Reactions of this compound

| 1,3-Dipole | Dipolarophile | Predicted Regioisomer(s) | Energy Difference (kcal/mol) | Method/Basis Set |

| e.g., Azide (B81097) | This compound | Data not available | Data not available | Data not available |

| e.g., Nitrone | This compound | Data not available | Data not available | Data not available |

| There are no published studies on the regioselectivity of cycloaddition reactions involving this compound. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For flexible molecules, MD can be used to explore the conformational landscape and identify the most stable conformers. While the ethynyl (B1212043) group itself is rigid, rotation around the single bond connecting it to the benzene (B151609) ring could be a subject of such a study.

Data Table: Conformational Analysis of this compound

| Dihedral Angle | Potential Energy Barrier (kcal/mol) | Population (%) | Simulation Method |

| e.g., C(ar)-C(ar)-C≡C | Data not available | Data not available | Data not available |

| No molecular dynamics studies on the conformational behavior of this compound have been reported. |

Quantum Chemical Calculations for Spectroscopic Property Prediction and Validation

Quantum chemical methods, including Time-Dependent DFT (TD-DFT), are employed to calculate and predict various spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These theoretical predictions are invaluable for interpreting experimental data.

Data Table: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectrum | Peak/Shift | Calculated Value | Experimental Value | Method/Basis Set |

| ¹H NMR | δ (ppm) | Data not available | Data not available | Data not available |

| ¹³C NMR | δ (ppm) | Data not available | Data not available | Data not available |

| IR | ν (cm⁻¹) | Data not available | Data not available | Data not available |

| UV-Vis | λmax (nm) | Data not available | Data not available | Data not available |

| No computational predictions or validations of spectroscopic properties for this compound are available in the literature. |

Applications and Emerging Roles of 1 Ethynyl 2,3 Dimethylbenzene Derivatives

Building Blocks in Advanced Organic Synthesis

The presence of a reactive ethynyl (B1212043) group makes 1-Ethynyl-2,3-dimethylbenzene and its derivatives valuable building blocks in the field of organic synthesis. This functionality allows for the construction of more complex molecular architectures through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Precursors for Complex Aromatic and Heterocyclic Systems

Terminal alkynes are well-established precursors for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds. wikipedia.orgmun.ca The ethynyl group can undergo a variety of cyclization reactions to form new ring systems. For instance, ethynyl-substituted aromatics can be transformed into fused-ring systems through electrophile-induced cyclization reactions. clockss.org This methodology provides a pathway to dibenzoanthracene and other complex aromatic structures under mild conditions. clockss.org

Furthermore, the synthesis of heterocyclic compounds, which are central to medicinal chemistry and materials science, often utilizes alkyne precursors. clockss.org The reactivity of the triple bond allows for the introduction of heteroatoms and the formation of diverse ring systems, such as thiophene-fused azaazulenes from aryl-conjugated ethynylazaazulenes. clockss.org While the general synthetic utility of ethynyl aromatics is widely recognized, specific examples detailing the use of this compound as a direct precursor for complex aromatic and heterocyclic systems are not extensively documented in publicly available literature. However, its fundamental structure suggests its potential as a substrate in these synthetic strategies.

Utility in Click Chemistry Methodologies for Efficient Molecular Assembly

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.orgresearchgate.net This reaction is characterized by its high yield, broad scope, and tolerance of a wide range of functional groups, making it a powerful tool for molecular assembly in drug discovery, materials science, and bioconjugation. organic-chemistry.orgtcichemicals.com

Table 1: Generalized Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Materials Science Applications

The unique electronic and structural properties of the ethynyl-dimethylbenzene framework have prompted investigations into the use of its derivatives in materials science, with potential applications in high-performance polymers, liquid crystals, and organic electronics.

Monomers for High-Carbon Materials and Polyacetylenes with Enhanced Thermal Stability

Aromatic compounds bearing multiple ethynyl groups are key monomers in the synthesis of high-carbon materials and polyacetylenes. nih.gov These polymers are of interest for their potential to form highly cross-linked, thermally stable solids. nih.gov The polymerization of diethynylarenes can lead to the formation of branched polyphenylene structures. nih.gov Thermal polymerization of monomers containing ethynyl groups, often occurring at temperatures above 150 °C, can result in hard, glassy films that are insoluble in common organic solvents. google.com

While specific studies on the polymerization of this compound are not detailed in the available literature, the general principles of ethynyl-aromatic polymerization suggest its potential as a monomer. The thermal stability of the resulting polymers is a key characteristic, with thermogravimetric analysis (TGA) being a common method to determine decomposition temperatures. nih.govmdpi.comscielo.br For many polyaromatic and poly(alkylene succinate) systems, decomposition temperatures can be well above 400 °C. mdpi.com Polymers derived from ethynyl aromatics are expected to exhibit high thermal stability due to the formation of a densely cross-linked network upon curing. nih.gov

Table 2: Potential Polymer Structures from this compound

| Polymerization Type | Potential Polymer Structure | Potential Properties |

|---|---|---|

| Linear Polymerization | Poly(this compound) | Conjugated backbone, potential for semiconducting behavior. |

Note: Specific thermal stability data for polymers derived from this compound is not available in the surveyed literature.

Components in Liquid-Crystalline Materials

The introduction of rigid and linear ethynyl linkers into molecular structures is a known strategy in the design of liquid crystals. mdpi.com These linkers contribute to the necessary molecular shape anisotropy that drives the formation of mesophases. Research on various π-conjugated systems has shown that the presence of an ethynyl group can significantly influence liquid-crystalline properties. mdpi.com

While direct studies on this compound as a liquid crystal component are scarce, a US patent describes the synthesis of a liquid crystal compound, 3,3'-difluoro-4'-((4-(hexyloxy)-2,6-dimethylphenyl)ethynyl)-[1,1'-biphenyl]-4-carbonitrile, which incorporates a structurally related unit. google.com This indicates that dimethyl-substituted phenylethynyl moieties can be valuable components in the design of new liquid crystalline materials. google.com The synthesis of such compounds often involves palladium-catalyzed cross-coupling reactions, like the Sonogashira coupling, between an ethynyl-containing fragment and a halogenated aromatic core. google.com

Table 3: Example of a Liquid Crystal Compound Incorporating a Related Structural Moiety

| Compound Name | Precursor 1 | Precursor 2 | Application |

|---|

Role in Organic Electronics, Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Nonlinear Optics

Ethynyl-containing conjugated molecules are of significant interest for applications in organic electronics due to their tunable electronic properties and potential for creating rigid, planar structures that facilitate charge transport. researchgate.netacs.org These materials are explored for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and for their nonlinear optical (NLO) properties. researchgate.netresearchgate.netgoogle.comacs.org The introduction of an ethynyl linker can enhance fluorescence efficiency and influence charge mobility by promoting molecular planarization. researchgate.net

While there is a broad interest in ethynyl-substituted aromatics for these applications, specific research on this compound is limited. However, a related compound, 1-ethynyl-2-iodo-4,5-dimethylbenzene, has been noted for its potential electrical, optical, and nonlinear optical properties. evitachem.com This suggests that the dimethylphenylethynyl scaffold could be a useful component in the design of new materials for organic electronics. The synthesis of such materials often involves cross-coupling reactions to build larger conjugated systems. researchgate.net The third-order NLO properties of organic molecules are often associated with the delocalization of π-electrons, a feature inherent to ethynyl-conjugated systems. nih.govresearchgate.net

Table 4: Potential Applications of this compound Derivatives in Materials Science

| Application Area | General Role of the Ethynyl-dimethylbenzene Moiety |

|---|---|

| Organic Electronics | Building block for larger π-conjugated systems to be used as organic semiconductors. |

| Organic Light-Emitting Diodes (OLEDs) | Component of emissive or charge-transport layers in OLED devices. |

| Organic Photovoltaics (OPVs) | Part of donor or acceptor materials in the active layer of solar cells. researchgate.net |

Supramolecular Assembly through Non-Covalent Interactions (e.g., π-π Stacking, Hydrogen Bonding)

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules bound together by non-covalent intermolecular forces. nottingham.ac.uk These interactions, though weaker than covalent bonds, are pivotal in the self-assembly of molecules into larger, organized architectures. nottingham.ac.uk Derivatives of this compound are prime candidates for forming such assemblies due to the presence of functional groups capable of engaging in specific non-covalent interactions, namely π-π stacking and hydrogen bonding.

π-π Stacking: The aromatic dimethylbenzene core of the molecule is a key participant in π-π stacking interactions. These interactions occur between electron-rich and electron-poor aromatic rings and are fundamental in stabilizing the structures of biomolecules like DNA and proteins, as well as in host-guest chemistry. mdpi.com The electron-donating methyl groups on the benzene (B151609) ring of this compound make it π-basic (electron-rich). This characteristic facilitates attractive π-π stacking interactions when paired with a π-acidic (electron-depleted) aromatic system, such as hexafluorobenzene (B1203771). nih.gov The mixing of π-basic and π-acidic liquid benzene derivatives can result in the formation of a crystalline solid composed of alternating π-π stacked pillars. nih.gov The geometry of these stacks can vary, including face-to-face and offset configurations, and is influenced by the nature and position of substituents on the benzene ring. acs.org While direct studies on this compound are not prevalent, research on isomers like 2-ethynyl-1,3-dimethylbenzene (B1626383) has been used in the synthesis of larger molecules designed to control and suppress these very stacking interactions for applications in materials science. rsc.org

Hydrogen Bonding: The terminal ethynyl group (–C≡C-H) of this compound provides a weakly acidic proton, enabling it to act as a hydrogen bond donor. msu.edu This sp-hybridized C-H bond can form non-conventional hydrogen bonds with suitable hydrogen bond acceptors, which are typically electronegative atoms like oxygen or nitrogen possessing a lone pair of electrons. libretexts.org Studies on structurally related ethynylnitrobenzene compounds have demonstrated the formation of diverse and intricate crystal structures governed by C–H⋯O hydrogen bonds between the alkyne proton and oxygen atoms of the nitro group. researchgate.netresearchgate.net The strength and directionality of these hydrogen bonds can dictate the entire supramolecular architecture, leading to the formation of hexamers or extended one-dimensional ribbons. researchgate.net The interplay between hydrogen bonding and other van der Waals forces is crucial in determining the final crystal structure of such assemblies. rsc.org

Table 1: Non-Covalent Interactions in Ethynylbenzene Derivatives

| Interaction Type | Participating Group(s) | Role of this compound Moiety | Example from Related Systems | Citation(s) |

| π-π Stacking | Dimethylbenzene Ring | Provides the electron-rich (π-basic) aromatic system. | Formation of crystalline solids from alternating stacks of π-acidic and π-basic benzene derivatives like hexafluorobenzene and mesitylene. | nih.gov |

| Hydrogen Bonding | Ethynyl Group (C-H) | Acts as a hydrogen bond donor. | The alkyne C-H forms strong hydrogen bonds with carbonyl oxygen atoms in co-crystals of 1,4-diethynylbenzene. | researchgate.netresearchgate.net |

Development of Bioactive Compounds and Pharmacological Intermediates

While this compound is not itself recognized as a therapeutic agent, its structural motifs are of significant interest in medicinal chemistry. Its derivatives serve as valuable building blocks and pharmacological intermediates in the synthesis of more complex, biologically active molecules. The reactivity of the ethynyl group and the modifiable aromatic ring make it a versatile scaffold in drug discovery.

The ethynyl group is particularly useful for participating in robust and high-yield chemical reactions, such as the Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). medchemexpress.com These reactions are instrumental in linking molecular fragments to construct novel compounds. For instance, research into new benzothiophene (B83047) derivatives with potential pharmacological applications utilized a Sonogashira coupling reaction involving a related compound, 1-ethynyl-2-(methylsulfanyl)benzene, to create a key intermediate. researchgate.net This highlights how the ethynylbenzene structure can be a crucial component in the synthesis of molecules with sought-after biological properties. researchgate.net

Furthermore, isomers of this compound have been noted for their role in pharmaceutical development. 1-Ethynyl-2,4-dimethyl-benzene, for example, is used as a starting material in the synthesis of pharmaceutical compounds. lookchem.com The strategic placement of methyl and ethynyl groups on the benzene ring can influence the molecule's interaction with biological targets. In a relevant example, a complex synthetic compound named "3-[1''-{2''-(3'''',5''''-Dimethylphenyl)}-ethynyl]-3-quinuclidinol" has been studied in pharmacological contexts. ontosight.ai This molecule incorporates a dimethylphenyl-ethynyl moiety linked to a quinuclidine (B89598) backbone, a structure known to interact with biological receptors. ontosight.ai The rigid ethynyl linker plays a crucial role in defining the molecule's conformation and its ability to bind effectively to a target. ontosight.ai

Table 2: Examples of Related Ethynylbenzene Derivatives in Pharmacological Synthesis

| Derivative/Related Compound | Synthetic Application | Potential Pharmacological Relevance | Citation(s) |

| 1-Ethynyl-2,4-dimethyl-benzene | Used as a starting material in pharmaceutical development. | Serves as a building block for medicinal compounds. | lookchem.com |

| 1-Ethynyl-2-(methylsulfanyl)benzene | Intermediate in the Sonogashira cross-coupling reaction to form complex thiophene (B33073) structures. | Precursor for novel benzothiophene derivatives of potential pharmacological interest. | researchgate.net |

| 3-[1''-{2''-(3'''',5''''-Dimethylphenyl)}-ethynyl]-3-quinuclidinol | A synthetic molecule featuring a dimethylphenyl-ethynyl group. | Investigated for potential biological activities, likely involving receptor or enzyme interactions. | ontosight.ai |

常见问题

Basic: What are the recommended methods for synthesizing 1-Ethynyl-2,3-dimethylbenzene in laboratory settings?

Answer:

The synthesis typically involves Sonogashira coupling between 2,3-dimethylbromobenzene and terminal acetylene derivatives under palladium catalysis. Key steps include:

- Protection of acetylene : Use trimethylsilylacetylene (TMSA) to stabilize the ethynyl group during reaction .

- Catalytic system : Pd(PPh₃)₂Cl₂/CuI in a mixed solvent (THF:Et₃N, 3:1) at 60°C for 12 hours .

- Deprotection : Remove TMS groups using tetrabutylammonium fluoride (TBAF) in THF .

Critical parameters : Oxygen-free conditions, precise stoichiometry of Pd catalyst (0.5–1 mol%), and inert gas purging to prevent side reactions.

Basic: How can structural characterization of this compound be optimized using spectroscopic techniques?

Answer:

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Identify methyl groups (δ 2.1–2.3 ppm for CH₃) and ethynyl protons (δ 3.0–3.2 ppm) .

- FT-IR : Confirm ethynyl C≡C stretch (~2100 cm⁻¹) and aromatic C-H stretches (3050–3100 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C≡C bond length ~1.20 Å) using single-crystal diffraction .

Note : For trace impurities, combine GC-MS with a DB-5MS column (30 m × 0.25 mm ID) and EI ionization at 70 eV .

Advanced: What experimental design considerations are critical for studying the solubility-stability relationship of this compound in aqueous systems?

Answer:

- Solvent selection : Use buffered solutions (pH 7.4 PBS) and organic cosolvents (e.g., DMSO ≤1% v/v) to mimic physiological conditions .

- Stability assays : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) under accelerated conditions (40°C, 75% RH) .

- Cutoff effect : Note that solubility thresholds (e.g., 0.10–0.46 mmol/L) may correlate with abrupt changes in biological activity, as seen in analogous halogenated dimethylbenzenes .

Table 1 : Solubility vs. Stability Data for Analogues

| Compound | Solubility (mmol/L) | Half-life (h, 40°C) |

|---|---|---|

| 2-Bromo-1,3-dimethylbenzene | 0.10 | 12.3 |

| 2-Fluoro-1,3-dimethylbenzene | 0.46 | 8.7 |

Advanced: How can contradictions in reported pharmacological data (e.g., receptor binding vs. efficacy) be resolved for this compound?

Answer:

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. CHO-K1) to rule out cell-specific artifacts .

- Allosteric modulation testing : Use patch-clamp electrophysiology to distinguish direct receptor activation from potentiator effects, as seen in GABAA studies of fluorinated analogs .

- Meta-analysis : Apply statistical tools (e.g., Fisher’s exact test) to reconcile discrepancies in EC₅₀ values across studies .

Basic: What safety protocols are essential for handling this compound in laboratory environments?

Answer:

- PPE : Nitrile gloves, chemical goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis .

- Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Note : Monitor for acute toxicity symptoms (e.g., respiratory irritation) and preemptively consult SDS for first-aid measures .

Advanced: How can physiologically based pharmacokinetic (PBPK) modeling be adapted for this compound?

Answer:

- Template selection : Use ethylbenzene PBPK models (e.g., hepatic clearance equations) as structural analogs .

- Parameterization : Incorporate logP (estimated 2.8) and tissue:blood partition coefficients from in vitro assays .

- Validation : Compare simulated plasma concentration-time profiles with in vivo rodent data (dose: 10 mg/kg IV) .

Advanced: What methodologies address data gaps in the environmental fate of this compound?

Answer:

- QSAR modeling : Predict biodegradation pathways using EPI Suite™ (e.g., BIOWIN3) based on ethynyl group reactivity .

- Microcosm studies : Assess soil half-life under aerobic/anaerobic conditions with LC-MS/MS quantification .

- Tropospheric oxidation : Simulate OH radical reactions via smog chamber experiments (λ = 300–400 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。